1-Benzyl-3-phenylpiperazine
Overview
Description
1-Benzyl-3-phenylpiperazine is a synthetic compound with the molecular formula C17H20N2. It belongs to the class of piperazine derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a piperazine ring substituted with a benzyl group at the nitrogen atom and a phenyl group at the third carbon atom.
Mechanism of Action
Mode of Action
It is generally believed that it may interact with certain receptors or enzymes in the body, leading to a series of biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-3-phenylpiperazine . These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-phenylpiperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The nature of these interactions often involves inhibition of enzyme activity, leading to increased levels of neurotransmitters in the synaptic cleft .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the dopamine and serotonin signaling pathways, leading to altered neurotransmitter levels and changes in mood and behavior . Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its interaction with monoamine oxidase enzymes results in the inhibition of these enzymes, thereby increasing the levels of neurotransmitters such as dopamine and serotonin. This mechanism is crucial for understanding its effects on mood and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have stimulatory effects, while at higher doses, it may cause toxic or adverse effects. For example, high doses have been associated with renal toxicity and seizures in animal studies . Understanding the dosage effects is crucial for determining safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism . The compound’s metabolism is an important aspect of its biochemical analysis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . Understanding its transport and distribution is essential for predicting its pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of the compound is an important factor in its biochemical analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-phenylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection with PhSH . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of novel intermediates and catalytic systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperazine ring and the benzyl and phenyl substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Benzyl-3-phenylpiperazine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar effects to 1-Benzyl-3-phenylpiperazine but with a different substitution pattern.
1-(3-Chlorophenyl)piperazine (mCPP): Another phenylpiperazine derivative with widespread use in research and potential therapeutic applications.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP for its psychoactive effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of benzyl and phenyl groups on the piperazine ring enhances its interaction with neurotransmitter systems, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-3-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOQMXILLUBOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590507 | |
Record name | 1-Benzyl-3-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5368-32-1 | |
Record name | 1-Benzyl-3-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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